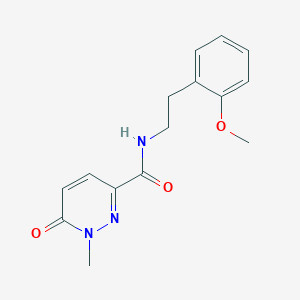
N-(2-methoxyphenethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-methoxyphenethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C15H17N3O3 and its molecular weight is 287.319. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-methoxyphenethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a synthetic compound belonging to the class of dihydropyridazine derivatives. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C₁₅H₁₇N₃O₃
- Molecular Weight : 287.31 g/mol
- CAS Number : 1038001-61-4
The structure features a dihydropyridazine ring with a methoxyphenethyl substituent, which contributes to its unique biological properties. The presence of the ketone group in the structure is significant for its biological interactions.
Research indicates that this compound interacts with various biological targets, potentially modulating enzyme activities and receptor functions. The exact mechanisms are still under investigation, but preliminary studies suggest:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in conditions such as cancer and inflammation.
- Receptor Modulation : It is hypothesized that the compound could act on neurotransmitter receptors, influencing neurological processes.
Antitumor Activity
A study conducted on similar dihydropyridazine derivatives demonstrated promising antitumor effects. Although specific data on this compound is limited, related compounds have shown:
| Compound | Target | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | BRAF(V600E) | 50 | |
| Compound B | EGFR | 30 | |
| Compound C | Aurora-A Kinase | 25 |
These findings suggest that this compound may exhibit similar effects.
Anti-inflammatory Activity
The anti-inflammatory potential of related compounds has been documented. For example, some derivatives have shown inhibition of nitric oxide production in macrophages, indicating a potential for treating inflammatory diseases.
Case Studies and Research Findings
- In Vitro Studies : Preliminary in vitro studies have indicated that dihydropyridazine derivatives can induce apoptosis in cancer cell lines. For instance, compounds structurally related to this compound exhibited significant cytotoxicity against glioblastoma cells .
- Molecular Docking Studies : Molecular docking simulations have been utilized to predict the binding affinity of this compound with various biological targets. These studies suggest that the unique structural features enhance its interaction with target proteins involved in disease pathways .
-
Therapeutic Applications : Given its structural characteristics and preliminary biological activity data, this compound holds promise for development in several therapeutic areas including:
- Cancer treatment
- Neurological disorders
- Anti-inflammatory therapies
Eigenschaften
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-1-methyl-6-oxopyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-18-14(19)8-7-12(17-18)15(20)16-10-9-11-5-3-4-6-13(11)21-2/h3-8H,9-10H2,1-2H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSUKSKDOBTHNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)NCCC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














